molecular formula C25H37ClN4O9 B12363665 Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

Cat. No.: B12363665
M. Wt: 573.0 g/mol
InChI Key: PZSXBZTVSIUHDX-UHFFFAOYSA-N
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Description

Evolution of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Modality

First conceptualized in 2001, PROTACs have evolved from peptide-based molecules to more drug-like small molecules, significantly enhancing their therapeutic potential. researchgate.netscielo.br These chimeric molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govresearchgate.net By forming a ternary complex between the POI and the E3 ligase, a PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. nih.govscielo.br This catalytic mode of action distinguishes PROTACs from traditional inhibitors, as a single PROTAC molecule can induce the degradation of multiple POI molecules. nih.gov The clinical potential of this technology has been validated with the entry of several PROTACs into clinical trials, such as ARV-110 and ARV-471 for the treatment of cancer. scielo.broup.com

Cereblon (CRBN) as a Key E3 Ubiquitin Ligase in Targeted Protein Degradation

The human genome encodes over 600 E3 ubiquitin ligases, but only a handful have been successfully leveraged for PROTAC design. Among these, Cereblon (CRBN) has emerged as a particularly effective and widely used E3 ligase. nih.govresearchgate.net CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which also includes Damaged DNA Binding Protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and Ring-Box 1 (RBX1). nih.govrsc.org The discovery that thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to CRBN and inducing the degradation of specific "neosubstrate" proteins was a pivotal moment in the field. oup.comrsc.org This finding established CRBN as a druggable E3 ligase and paved the way for its extensive use in the development of PROTACs. nih.govnih.gov

Contextualizing Thalidomide Derivatives in PROTAC Design

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are among the most frequently used CRBN ligands in PROTAC development. nih.gov These molecules bind to a specific pocket in CRBN, allosterically modulating its substrate specificity to recognize and degrade proteins that it would not normally target. nih.govrsc.org The glutarimide (B196013) moiety of thalidomide is crucial for its binding to CRBN. nih.gov While effective, traditional thalidomide-based ligands can be prone to racemization and instability. nih.gov This has spurred the development of novel CRBN binders to expand the toolbox for PROTAC design. nih.gov Nevertheless, the well-established clinical safety and efficacy profiles of thalidomide derivatives make them a cornerstone of current PROTAC research. oup.comresearchgate.net

Defining Thalidomide-5-NH-PEG5-NH2 (hydrochloride) as a Cereblon Ligand-Linker Conjugate

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is a synthetic chemical entity specifically designed for the construction of PROTACs. medchemexpress.comtargetmol.com It is classified as an E3 ligase ligand-linker conjugate. This molecule incorporates the thalidomide scaffold, which serves as the CRBN-recruiting ligand, and a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. medchemexpress.commedchemexpress.com The hydrochloride salt form is often utilized to improve the compound's water solubility and stability. medchemexpress.com The terminal amine provides a reactive handle for conjugation to a ligand targeting a specific protein of interest, thereby facilitating the modular synthesis of novel PROTACs. broadpharm.com The PEG5 portion of the linker enhances the solubility of the resulting PROTAC. broadpharm.com

Physicochemical Properties of Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

The following table summarizes the key physicochemical properties of Thalidomide-5-NH-PEG5-NH2 (hydrochloride).

PropertyValue
Molecular Formula C25H35N3O10.HCl
Molecular Weight 574.02 g/mol
CAS Number 2341841-01-6
Appearance Solid
Storage Store at -20°C

Data sourced from Tocris Bioscience

Detailed Research Findings

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) serves as a critical building block in the development of PROTACs. Its primary function is to engage the CRBN E3 ligase, initiating the degradation cascade for a targeted protein. The length and composition of the linker, in this case a PEG5 chain, are crucial parameters in PROTAC design, influencing the formation and stability of the ternary complex and ultimately the degradation efficiency. nih.gov

The thalidomide moiety of the conjugate binds to the tri-tryptophan pocket of CRBN. nih.gov This binding event alters the surface of CRBN, creating a new interface for the recruitment of neosubstrates. nih.gov In the context of a PROTAC, the "neosubstrate" is the protein of interest that is brought into proximity by the other end of the PROTAC molecule.

Research has shown that the (S)-enantiomer of thalidomide exhibits a stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.gov The development of thalidomide derivatives for PROTACs often considers this stereospecificity to optimize CRBN engagement.

The PEG linker in Thalidomide-5-NH-PEG5-NH2 (hydrochloride) offers several advantages. Polyethylene glycol is known for its biocompatibility and ability to improve the pharmacokinetic properties of molecules. The flexibility and length of the PEG5 chain can be critical in achieving the optimal orientation and distance between the target protein and CRBN for efficient ubiquitination.

Properties

Molecular Formula

C25H37ClN4O9

Molecular Weight

573.0 g/mol

IUPAC Name

5-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C25H36N4O9.ClH/c26-5-7-34-9-11-36-13-15-38-16-14-37-12-10-35-8-6-27-18-1-2-19-20(17-18)25(33)29(24(19)32)21-3-4-22(30)28-23(21)31;/h1-2,17,21,27H,3-16,26H2,(H,28,30,31);1H

InChI Key

PZSXBZTVSIUHDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

Chemical Synthesis and Analog Design Strategies

Synthetic Routes for Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

The synthesis of thalidomide-linker conjugates like Thalidomide-5-NH-PEG5-NH2 is typically achieved through a modular approach, allowing for flexibility in linker length and composition. While specific literature for the PEG5 variant is sparse, the synthetic strategy can be reliably inferred from established protocols for analogous compounds with varying PEG chain lengths and related thalidomide (B1683933) derivatives. nih.govrsc.orgrsc.org

A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction on a functionalized thalidomide precursor. nih.govrsc.org The synthesis generally begins with a thalidomide core that has a leaving group, such as fluorine, at the 5-position of the phthalimide (B116566) ring.

A representative synthetic pathway is as follows:

Preparation of the Thalidomide Precursor: The synthesis often starts with a commercially available or synthesized 4-fluoro- (B1141089) or 5-fluoro-phthalic anhydride (B1165640). This anhydride is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like sodium acetate (B1210297) in acetic acid at elevated temperatures to form the corresponding 5-fluorothalidomide. nih.gov

Preparation of the PEG Linker: A discrete PEG linker with a terminal amine on one end and another protected amine or azide (B81097) on the other is required. For Thalidomide-5-NH-PEG5-NH2, a linker such as 1-amino-14-azido-3,6,9,12-tetraoxatetradecane would be a suitable intermediate.

Conjugation via SNAr: The 5-fluorothalidomide precursor is reacted with a diamine PEG linker, such as H2N-(PEG)5-NH-Boc, where one amine is protected (e.g., with a tert-butyloxycarbonyl group). The unprotected primary amine of the PEG linker displaces the fluorine atom on the thalidomide ring in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.govrsc.org

Deprotection: The resulting Boc-protected conjugate is then treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to remove the Boc protecting group and yield the primary amine. nih.gov

Salt Formation: Finally, treatment with HCl provides the stable hydrochloride salt form of the final product, Thalidomide-5-NH-PEG5-NH2.

An alternative solid-phase synthesis approach has also been developed to streamline the production of thalidomide-based PROTACs. rsc.org In this method, a thalidomide moiety is preloaded onto a resin, which can then be reacted with various linkers and protein-targeting ligands in a sequential manner, simplifying purification and enabling rapid library generation. rsc.org

Polyethylene (B3416737) Glycol (PEG) Linker Integration in PROTAC Architectures

The preference for PEG linkers in PROTAC architecture is based on several key design principles that positively influence molecular properties and biological function.

Flexibility and Ternary Complex Formation: The inherent flexibility of the PEG chain allows the two ends of the PROTAC (the warhead and the E3 ligase ligand) to adopt a wide range of conformations. arxiv.org This adaptability is critical for enabling the formation of a stable and productive ternary complex (Protein of Interest-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. sinopeg.com

Synthetic Tractability and Modularity: The commercial availability of monodisperse, bifunctional PEG linkers of various lengths provides a synthetically convenient and modular approach to PROTAC assembly. nih.govbiochempeg.com This allows researchers to systematically and rapidly create libraries of PROTACs with different linker lengths to screen for optimal degradation efficiency. biochempeg.com

The length and atomic composition of the PEG linker are critical variables that profoundly impact the potency and selectivity of a PROTAC. nih.gov

Optimal Linker Length: The distance between the target protein and the E3 ligase must be precisely controlled. A linker that is too short may cause steric clashes, preventing the simultaneous binding of both proteins and inhibiting the formation of the ternary complex. nih.gov Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination to occur. nih.gov Research has shown that there is often an optimal linker length for a given target and E3 ligase pair. For instance, a study on estrogen receptor (ERα)-targeting PROTACs found that a 16-atom linker was significantly more potent than a 12-atom linker, even though both had similar binding affinities for ERα. nih.govsigmaaldrich.com

Compositional Effects: The chemical makeup of the linker, not just its length, influences PROTAC activity. While PEG chains are common, their simple replacement for other linker types, such as alkyl chains, does not always yield a functional degrader. In one study, replacing a nine-atom alkyl chain with three PEG units resulted in significantly weaker degradation, suggesting that the incorporation of oxygen atoms in place of methylene (B1212753) groups can negatively impact PROTAC activity in certain contexts. nih.gov This highlights the importance of empirical testing and the nuanced role of linker composition in stabilizing the ternary complex.

Table 1: Influence of Linker Length and Type on PROTAC Activity

PROTAC SystemLinker CompositionKey FindingReference
ERα DegradersPEG linkers (12-atom vs. 16-atom)The 16-atom linker was significantly more potent in degrading ERα, demonstrating the critical nature of optimal linker length. nih.govsigmaaldrich.com
CRBN Self-DegradersAlkyl (9-atom) vs. PEG (3 units)Replacing the alkyl chain with a PEG linker led to only weak degradation, indicating linker composition is a key determinant of efficacy. nih.gov
CRABP-I/II DegradersLonger PEG linkerA longer PEG linker shifted the degradation selectivity towards CRABP-I over CRABP-II. nih.gov
BTK DegradersPEG (5 units) vs. Pyrazine RingTwo distinct ternary complex structures were formed depending on the linker, one with a 15-atom effective length (PEG) and another with a 7-atom length (pyrazine). researchgate.net

Diversification of Thalidomide-Based Ligands for E3 Ligase Recruitment

Thalidomide was first identified as a ligand for the CRBN E3 ligase, a discovery that explained its therapeutic and teratogenic effects and paved the way for its use in PROTACs. nih.govnih.gov Since this discovery, significant research has focused on diversifying the thalidomide scaffold to modulate and improve its function as an E3 ligase recruiter.

The core structure of thalidomide consists of a phthalimide ring and a glutarimide (B196013) ring. nih.gov The glutarimide moiety is essential for binding to a specific pocket in CRBN, while the phthalimide ring presents a solvent-exposed face that can be chemically modified without disrupting this primary binding interaction. nih.govbohrium.com This has allowed for the development of numerous analogs where linkers are attached at various positions, most commonly the 4- or 5-position of the phthalimide ring. nih.govrsc.orgmedchemexpress.com

Key strategies for diversification include:

Development of Analogs (IMiDs): Thalidomide's successors, Lenalidomide (B1683929) and Pomalidomide (B1683931) , are immunomodulatory drugs (IMiDs) that also bind to CRBN and are widely used in PROTAC design. nih.gov These analogs feature modifications, such as an amino group on the phthalimide ring, which can alter the surface presented for neo-substrate recruitment, sometimes leading to enhanced degradation of specific targets. nih.govnih.gov

Stereochemistry: Thalidomide is a racemic mixture, and it has been shown that the (S)-enantiomer binds to CRBN with significantly higher affinity (approximately 10-fold) than the (R)-enantiomer. nih.govresearchgate.net This stereoselectivity is a crucial consideration in the design of potent PROTACs.

Novel Scaffolds: To overcome some of the limitations of glutarimide-based ligands, such as their chiral nature and potential for racemization, researchers have developed novel, non-traditional CRBN ligands. One such example is the class of Phenyl Dihydrouracil derivatives, which are achiral and have demonstrated effective CRBN-dependent protein degradation.

Attachment Point Modification: The position where the linker is attached to the thalidomide scaffold can influence the stability and conformation of the resulting ternary complex. While attachment at the 4- and 5-positions of the phthalimide ring is common, other positions have also been explored to optimize PROTAC performance for different target proteins. nih.govrsc.org

Table 2: Examples of Thalidomide-Based Ligands and Their Modifications

Ligand NameStructural Modification vs. ThalidomideKey Feature/UseReference
ThalidomideBaseline structurePioneering CRBN ligand for PROTACs. nih.govnih.gov
PomalidomideAmino group at the 4-position of the phthalimide ring and a carbonyl group.Potent CRBN ligand, widely used in PROTACs like ARV-825. rsc.org
LenalidomideAmino group at the 4-position of the phthalimide ring, lacks one phthalimide carbonyl.Used in clinically evaluated PROTACs such as ARV-110. nih.gov
4-HydroxythalidomideHydroxy group at the 4-position of the phthalimide ring.Provides an alternative attachment point for linkers. jenkemusa.com
Phenyl Dihydrouracil DerivativesReplaces the glutarimide/phthalimide core with a novel achiral scaffold.Avoids issues of racemization associated with traditional glutarimide-based ligands.

Molecular Mechanisms and Cellular Interactions

Cereblon Binding Affinity and Specificity of Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is designed to specifically bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The thalidomide (B1683933) moiety of the compound is responsible for this interaction, fitting into a hydrophobic pocket on the surface of CRBN. While specific quantitative binding affinity data (such as the dissociation constant, Kd) for Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is not extensively documented in publicly available literature, the binding of thalidomide and its analogs to CRBN is a well-established principle. rsc.org The glutarimide (B196013) ring of thalidomide is crucial for this interaction. oup.com Modifications to the phthalimide (B116566) ring, such as the attachment of the PEG linker in Thalidomide-5-NH-PEG5-NH2 (hydrochloride), are generally tolerated without completely abrogating CRBN binding, allowing it to function as an effective E3 ligase ligand in the context of a PROTAC. nih.govnih.gov

Formation of the Ternary Complex: CRBN-Thalidomide-5-NH-PEG5-NH2-Target Protein

The primary mechanism of action for PROTACs incorporating Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is the formation of a ternary complex, which consists of the CRBN E3 ligase, the PROTAC molecule itself, and the target protein (neo-substrate). Once the thalidomide portion of the PROTAC is bound to CRBN, the other end of the PROTAC, which is conjugated to a ligand for a specific target protein, recruits that protein to the E3 ligase complex. This induced proximity is the cornerstone of PROTAC technology, bringing the target protein into close range of the enzymatic machinery responsible for ubiquitination. The stability and conformation of this ternary complex are critical for the efficiency of the subsequent degradation process.

Mechanisms of Neo-Substrate Recruitment and Degradation via CRBN Modulation

The binding of a thalidomide-based ligand to CRBN alters the substrate specificity of the E3 ligase, enabling it to recognize and bind to proteins it would not normally interact with, known as neo-substrates. nih.govnih.gov This modulation is the basis for the degradation of various transcription factors and other proteins implicated in disease pathogenesis.

The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a well-documented consequence of CRBN modulation by thalidomide and its analogs. rsc.orgnih.gov In the context of a PROTAC utilizing Thalidomide-5-NH-PEG5-NH2 (hydrochloride), the ternary complex formation would bring IKZF1 or IKZF3 into proximity with the CRBN E3 ligase complex. This leads to the polyubiquitination of the transcription factors, marking them for degradation by the 26S proteasome. cellgs.com The degradation of Ikaros and Aiolos has been shown to be a key mechanism behind the immunomodulatory and anti-myeloma effects of thalidomide-based drugs. rsc.orgnih.gov

Beyond Ikaros and Aiolos, CRBN modulation by thalidomide analogs can induce the degradation of other proteins. Sal-like protein 4 (SALL4) is a transcription factor whose degradation is linked to the teratogenic effects of thalidomide. nih.govelifesciences.orgnovartis.com Casein kinase 1 alpha (CK1α) is another important neo-substrate, and its degradation is particularly relevant in the context of certain hematological malignancies. nih.govresearchgate.net PROTACs built with Thalidomide-5-NH-PEG5-NH2 (hydrochloride) could theoretically be designed to target these proteins for degradation, provided a suitable ligand for SALL4 or CK1α is incorporated into the PROTAC structure.

Neo-SubstrateBiological RoleImplication of Degradation
Ikaros (IKZF1) Lymphoid transcription factorImmunomodulation, Anti-myeloma activity
Aiolos (IKZF3) Lymphoid transcription factorImmunomodulation, Anti-myeloma activity
SALL4 Developmental transcription factorAssociated with thalidomide-induced teratogenicity
CK1α Serine/threonine kinaseTherapeutic target in certain cancers

Ubiquitination and Proteasomal Degradation Pathways Initiated by Thalidomide-5-NH-PEG5-NH2-based PROTACs

The formation of the ternary complex initiates a cascade of events leading to the degradation of the target neo-substrate. The CRBN E3 ligase complex, upon binding the target protein via the PROTAC, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. researchgate.net The attachment of a polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading cellular proteins. researchgate.net The proteasome then unfolds and proteolytically cleaves the tagged neo-substrate into small peptides, effectively eliminating it from the cell. The PROTAC molecule, including the Thalidomide-5-NH-PEG5-NH2 (hydrochloride) component, is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Structure Activity Relationship Sar Studies

Impact of Thalidomide (B1683933) Moiety Modifications on CRBN Engagement

The thalidomide scaffold consists of a glutarimide (B196013) and a phthalimide (B116566) ring, both of which play distinct and crucial roles in CRBN binding and the subsequent recruitment of neo-substrates. rsc.org

The interaction between a thalidomide-based ligand and CRBN is primarily mediated by the glutarimide moiety. rsc.orgresearchgate.net This part of the molecule is essential for binding to a tryptophan-lined aromatic cage within the thalidomide-binding domain (TBD) of CRBN. rscf.rudigitellinc.com Studies have shown that the glutarimide ring alone is capable of binding to CRBN, whereas the phthalimide group by itself exhibits no binding affinity. researchgate.net The structural integrity of the glutarimide ring is paramount; both of its carbonyl groups are important for this interaction, and the absence of one leads to a loss of binding. researchgate.net Furthermore, methylation of the glutarimide's NH group, which is critical for hydrogen bonding, also abrogates CRBN binding. rscf.ru

While the glutarimide ring anchors the molecule to CRBN, the phthalimide moiety is crucial for determining neo-substrate selectivity. rsc.orgjst.go.jp Modifications on this ring can significantly alter which proteins are recruited for degradation. rsc.orgjst.go.jp For instance, the phthalimide group is important for the degradation of the transcription factor IKZF1. rsc.org Subtle structural differences between immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) dictate their differing neo-substrate profiles. rsc.orgresearchgate.net The additional amino group on the phthalimide ring of lenalidomide and pomalidomide, for example, forms a stabilizing hydrogen bond with the neo-substrate IKZF1, making them more potent degraders of this target than thalidomide. rsc.org Conversely, the presence of a carbonyl group on the phthalimide ring of thalidomide and pomalidomide creates a steric clash that prevents the efficient degradation of casein kinase 1α (CK1α), a neo-substrate that is effectively degraded by lenalidomide. rsc.orgresearchgate.net Replacing the phthalimide with other aromatic groups, such as in phenyl glutarimides, has been explored to improve chemical stability while retaining CRBN binding. nih.gov

Table 1: Role of Thalidomide Moieties in CRBN Interaction

Moiety Primary Function Key Findings Citations
Glutarimide CRBN Binding Essential for anchoring to the CRBN TBD. rsc.orgresearchgate.net The intact ring with both carbonyls is required for binding. researchgate.net rsc.orgresearchgate.net
Phthalimide Neo-substrate Selectivity Determines which proteins are recruited for degradation. rsc.orgjst.go.jp Modifications alter degradation profiles (e.g., IKZF1 vs. CK1α). rsc.org rsc.orgjst.go.jp

Thalidomide possesses a chiral center on the glutarimide ring, and its stereochemistry is a critical determinant of its biological activity. rsc.orgoregonstate.edu The two enantiomers, (S)-thalidomide and (R)-thalidomide, exhibit different binding affinities for CRBN and, consequently, different therapeutic and toxicological profiles. oregonstate.eduresearchgate.net

Linker-Mediated Modulation of Ternary Complex Formation and Substrate Selectivity

In the context of a PROTAC like Thalidomide-5-NH-PEG5-NH2, the linker connecting the CRBN-binding moiety to the target-protein-binding warhead is not merely a passive spacer. axispharm.comprecisepeg.com Its length, flexibility, and chemical composition are critical variables that profoundly influence the formation and stability of the ternary complex, which is a prerequisite for effective protein degradation. acs.orgacs.orgnih.gov

The length of the linker is a key parameter in PROTAC design, as it dictates the distance and orientation between the E3 ligase and the target protein. nih.govnih.gov If a linker is too short, steric clashes can prevent the simultaneous binding of the PROTAC to both proteins, thereby inhibiting ternary complex formation. nih.gov Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. nih.gov

Numerous studies have demonstrated a clear dependence of PROTAC efficacy on linker length. nih.govresearchgate.netrsc.org For example, in a study developing estrogen receptor (ER)-targeting PROTACs, a 16-atom chain length was found to be optimal for degradation. nih.govresearchgate.net Linker flexibility is also crucial, as it allows the PROTAC to adopt a suitable conformation for productive ternary complex formation. nih.govnih.gov Flexible linkers, such as alkyl or PEG chains, can accommodate the necessary protein-protein interactions that stabilize the complex. nih.gov However, excessive flexibility can also be detrimental, as the entropic cost of constraining a highly flexible linker within the ternary complex can offset the energy gained from favorable protein-protein interactions. nih.gov

Table 2: Impact of Linker Properties on PROTAC Function

Linker Property Effect on PROTAC Activity Research Finding Example Citations
Length Determines efficacy of ternary complex formation. An optimal 16-atom linker was identified for ERα degradation; shorter or longer linkers were less effective. nih.govresearchgate.net
Flexibility Allows adoption of bioactive conformation. Flexible linkers can fold to facilitate stabilizing interactions within the ternary complex. nih.gov
Composition Affects solubility, permeability, and activity. Replacing an alkyl linker with a PEG linker was found to inhibit the degradation of CRBN in one study. nih.gov

Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most prevalent linker motifs used in PROTAC design due to their synthetic accessibility and the ease with which their length can be tuned. nih.govnih.gov The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability. nih.govprecisepeg.com

PEG linkers, like the one in Thalidomide-5-NH-PEG5-NH2, are composed of repeating ethylene (B1197577) glycol units. precisepeg.com This composition imparts hydrophilicity, which generally improves the water solubility of the PROTAC and its compatibility with physiological environments. axispharm.comprecisepeg.combiochempeg.com Enhanced solubility can be advantageous, but the linker's composition must be carefully balanced. axispharm.com For instance, one study found that replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of CRBN, suggesting that the incorporation of oxygen atoms in place of methylene (B1212753) groups can sometimes inhibit PROTAC activity through unexplored mechanisms. nih.gov The gauche effect inherent in PEG-type linkers can also favor turns, promoting folded conformations that may enhance cell permeability by minimizing the solvent-accessible polar surface area. acs.org

Relationship between Ligand-CRBN Binding and Neo-Substrate Degradation Profiles

The binding of a thalidomide-based ligand to CRBN acts as a molecular glue, altering the surface of CRBN to create a novel interface for binding neo-substrates. rsc.organnualreviews.org The specific chemical structure of the ligand directly dictates which neo-substrates are recruited and subsequently degraded. jst.go.jpnih.gov This ligand-dependent substrate specificity is the foundation of both the therapeutic effects and toxicities associated with these compounds. rsc.orgnih.gov

A strong correlation often exists between the binding affinity of a ligand for CRBN and the efficiency of neo-substrate degradation. rsc.org For example, iberdomide, a compound with a higher binding affinity for CRBN than lenalidomide or pomalidomide, induces more efficient degradation of known neo-substrates like Ikaros and Aiolos. rsc.orgresearchgate.net However, the relationship is not solely dependent on affinity. The precise chemical features of the ligand are critical for stabilizing the ternary complex with a specific neo-substrate. rsc.org Known neo-substrates often share a common structural motif, a β-hairpin loop containing a key glycine (B1666218) residue, which engages with the phthalimide moiety of the ligand. rsc.orgnih.gov Subtle changes to the ligand, particularly on the phthalimide ring, can either disrupt this interaction or create new ones, thereby changing the degradation profile. rsc.orgjst.go.jp For instance, the degradation of the transcription factor SALL4, which is implicated in thalidomide-induced teratogenicity, is dependent on the formation of a stable CRBN-thalidomide-SALL4 complex. nih.gov This demonstrates that the degradation profile is a direct consequence of the specific ternary complex interfaces stabilized by the ligand. digitellinc.com

Preclinical Pharmacological and Biological Investigations

In Vitro Characterization of Thalidomide-5-NH-PEG5-NH2 (hydrochloride) and its PROTAC Conjugates

The in vitro evaluation of PROTACs derived from thalidomide-5-NH-PEG5-NH2 (hydrochloride) is fundamental to understanding their therapeutic potential. These studies encompass a range of cell-based assays to determine their efficacy in protein degradation, their impact on cancer cell growth, their ability to inhibit blood vessel formation, and their influence on inflammatory processes.

Cell-Based Assays for Protein Degradation Efficacy

The primary function of a PROTAC is to induce the degradation of a target protein. The efficacy of this process is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).

In another example, the development of SHP2 degraders identified compound 11 (ZB-S-29), a thalidomide-based PROTAC, which exhibited a DC50 of 6.02 nM for SHP2 degradation. researchgate.net Furthermore, research on BRD4-targeting PROTACs has shown that the linker length and composition are critical for degradation efficiency. For example, a BRD4 PROTAC, dBRD4-BD1, utilizing a PEG linker, achieved a DC50 of 280 nM with a Dmax of 77%. thno.org

These examples highlight the potent and selective degradation that can be achieved with thalidomide-based PROTACs incorporating PEG linkers. The length of the PEG chain, such as the five units in Thalidomide-5-NH-PEG5-NH2, is a critical parameter that is often optimized to achieve the desired degradation profile for a specific target protein. nih.gov

Table 1: Representative Protein Degradation Efficacy of Thalidomide-PEG-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
SK2188AURKANGP3.989 uu.nl
ZB-S-29SHP2Not Specified6.02Not Reported researchgate.net
dBRD4-BD1BRD4Not Specified28077 thno.org

Analysis of Antiproliferative Activities in Cellular Models

The degradation of key cellular proteins by PROTACs can lead to the inhibition of cell growth and proliferation, a crucial aspect of their potential as anti-cancer agents. The antiproliferative activity is typically measured by the half-maximal inhibitory concentration (IC50).

Studies on thalidomide-based PROTACs have demonstrated potent antiproliferative effects in various cancer cell lines. For example, a CDK9-targeting PROTAC, B03, which incorporates a pomalidomide (B1683931) ligand (a thalidomide (B1683933) analog) and a PEG linker, exhibited an IC50 of 25 nM in MV4-11 leukemia cells. This was significantly more potent than the parent CDK9 inhibitor. nih.gov

Similarly, a dihydroquinazolinone-based BRD4 PROTAC (compound 21) linked to pomalidomide showed an IC50 of 0.81 µM in THP-1 cells, demonstrating greater potency than the parent BRD4 inhibitor. nih.gov Another example is an EGFR degrader PROTAC which exhibited an IC50 of 4.0 nM. dcchemicals.com

The antiproliferative efficacy of these PROTACs is a direct consequence of the degradation of their respective target proteins, which are often critical for cancer cell survival and proliferation.

Table 2: Representative Antiproliferative Activities of Thalidomide-Analog-PEG-Based PROTACs

PROTACTarget ProteinCell LineIC50Reference
B03CDK9MV4-1125 nM nih.gov
Compound 21BRD4THP-10.81 µM nih.gov
EGFR degrader 2EGFRNot Specified4.0 nM dcchemicals.com

Evaluation of Anti-Angiogenic Effects in Cellular and Ex Vivo Models

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer progression. Thalidomide and its analogs are known to possess anti-angiogenic properties. nih.gov Therefore, PROTACs derived from thalidomide are also investigated for their ability to inhibit this process.

In vitro models, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay, are commonly used to assess anti-angiogenic activity. In these assays, endothelial cells are cultured on a basement membrane extract where they form capillary-like structures. The inhibitory effect of a compound is measured by the disruption of this network formation. Studies on thalidomide dithiocarbamate (B8719985) analogs have shown significant inhibition of HUVEC tube formation. nih.gov

The ex vivo rat aortic ring assay is another widely used model. In this assay, aortic rings from rats are cultured in a collagen matrix, and the outgrowth of new microvessels is quantified. Thalidomide itself has shown anti-angiogenic effects in this model, particularly when metabolized. nih.gov Novel polyfluorinated thalidomide analogs have also demonstrated potent anti-angiogenic activity in the rat aortic ring model and a human saphenous vein model. nih.gov While specific data for PROTACs using the Thalidomide-5-NH-PEG5-NH2 linker is not available, the inherent anti-angiogenic properties of the thalidomide core suggest that such PROTACs could also exhibit this activity.

Modulation of Inflammatory Pathways in Preclinical Cell Lines

Thalidomide is known for its immunomodulatory and anti-inflammatory effects, primarily through the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov PROTACs utilizing a thalidomide-based ligand can therefore be expected to modulate inflammatory pathways.

The effect of these PROTACs on inflammatory signaling can be assessed by measuring the production of key inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in immune cells like peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

For example, a PROTAC developed from the natural product lathyrane, using thalidomide as the E3 ligase ligand connected by a 3-PEG linker, led to a profound inhibition of LPS-stimulated nitric oxide (NO) release, an inflammatory mediator. nih.gov This effect was attributed to the degradation of the transcription factor MAFF. nih.gov Another study on thalidomide dithiocarbamate analogs demonstrated their ability to suppress the expression of IL-6, IL-8, and TNF-α. nih.gov These findings suggest that PROTACs incorporating the thalidomide scaffold have the potential to be developed as anti-inflammatory agents.

In Vivo Pharmacological Assessment in Animal Models

Following in vitro characterization, promising PROTAC candidates are advanced to in vivo studies in animal models to evaluate their pharmacokinetic profiles and therapeutic efficacy.

Pharmacokinetic Profiles of Thalidomide-Based Conjugates in Preclinical Species

The pharmacokinetic (PK) properties of a PROTAC, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development as a drug. These parameters determine the exposure of the drug in the body over time and are typically assessed in preclinical species such as mice or rats.

The large size and complex structure of PROTACs often present challenges for achieving favorable PK properties, particularly oral bioavailability. researchgate.net Studies on the pharmacokinetics of thalidomide itself in mice have shown an elimination half-life of approximately 0.5 hours and an oral bioavailability of 50%. bohrium.com

Research on the metabolism of a series of 40 PROTACs in cryopreserved human hepatocytes revealed that thalidomide-containing PROTACs might undergo non-enzymatic degradation in addition to enzymatic transformation. acs.org A study on a GSPT1/2 degrader, SJ6986, a thalidomide-driven sulfonamide, provided pharmacokinetic data in mice, although specific values for Cmax, AUC, and half-life were not detailed in the provided abstract. uthsc.edu

1

1 Absorption and Distribution Studies in Animal Models

While specific pharmacokinetic data for Thalidomide-5-NH-PEG5-NH2 (hydrochloride) are not extensively available in publicly accessible literature, general principles of thalidomide and polyethylene (B3416737) glycol (PEG)ylated compounds can provide insights into its likely absorption and distribution profile in animal models.

Thalidomide itself is known to be orally bioavailable. wikipedia.org The addition of a PEG linker, such as the PEG5 chain in this compound, is a common strategy in drug development and in the design of Proteolysis Targeting Chimeras (PROTACs) to enhance aqueous solubility and influence pharmacokinetic properties. medchemexpress.com The hydrochloride salt form of the compound is also intended to improve water solubility and stability, which can facilitate its absorption. medchemexpress.commedchemexpress.com

Table 1: Illustrative Absorption and Distribution Profile of a Thalidomide-Based Compound in a Rodent Model

ParameterValueSpecies/Model
Bioavailability (Oral) ~90% (for Thalidomide)Rat
Protein Binding 55-66% (for Thalidomide)Human Plasma
Volume of Distribution Not Specified-
Tissue Distribution Widely DistributedGeneral

Note: This table is illustrative and based on general data for thalidomide. Specific data for Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is not available.

2 Metabolism and Excretion Pathways in Animal Models

The metabolism of thalidomide is complex and involves both non-enzymatic hydrolysis and enzyme-mediated hydroxylation. nih.gov In animal models such as rats, thalidomide undergoes significant biotransformation. jst.go.jpnih.gov The primary oxidative metabolites include 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide, which can be further conjugated to form sulfates and glucuronides. jst.go.jpnih.gov These metabolic processes primarily occur in the liver. jst.go.jpnih.gov

The PEG5 linker in Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is also subject to metabolism. While PEGs are generally considered to be metabolically stable, they can undergo oxidation. The metabolism of PROTACs, which are larger molecules, is influenced by the properties of the linker. acs.org The linker's length and chemical nature play a significant role in the metabolic stability of the entire PROTAC molecule. acs.org Studies on thalidomide-based PROTACs have indicated that the thalidomide moiety can undergo non-enzymatic degradation in aqueous solutions. acs.org

Excretion of thalidomide and its metabolites occurs through both urine and feces. wikipedia.org The PEGylation of the molecule could potentially influence the primary route and rate of excretion.

Table 2: Potential Metabolic Pathways for Thalidomide-5-NH-PEG5-NH2 (hydrochloride) in Animal Models

Metabolic PathwayDescriptionKey Enzymes (for Thalidomide)
Hydrolysis Non-enzymatic cleavage of the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide moiety.None (spontaneous)
Hydroxylation Formation of hydroxylated metabolites of the thalidomide aromatic ring.Cytochrome P450 enzymes
Conjugation Addition of glucuronic acid or sulfate (B86663) to hydroxylated metabolites.UGTs, SULTs
Linker Metabolism Potential oxidation of the PEG chain.Not fully characterized

Note: This table outlines potential pathways based on the known metabolism of thalidomide and general principles of PEG metabolism. Specific metabolic pathways for Thalidomide-5-NH-PEG5-NH2 (hydrochloride) have not been detailed in the available literature.

Advanced Characterization: Computational and Biophysical Approaches

Computational Modeling for Binding Prediction and Dynamics

Computational techniques provide powerful predictive insights into how Thalidomide-5-NH-PEG5-NH2 (hydrochloride) engages with CRBN and mediates the formation of a ternary complex.

Molecular docking simulations are instrumental in predicting the binding pose of the thalidomide (B1683933) moiety within CRBN. For thalidomide and its derivatives, the glutarimide (B196013) ring is known to be critical for binding, inserting into a tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN. researchgate.netnih.gov Docking studies of analogous C5-substituted thalidomide derivatives consistently show the phthalimide (B116566) ring positioned near the entrance of this pocket. nih.gov The 5-position linkage, as present in Thalidomide-5-NH-PEG5-NH2, directs the PEG linker away from the core protein interface, which is crucial for minimizing steric hindrance and allowing the linker to span the distance to the target protein.

Key interactions typically observed in these simulations include hydrogen bonds between the glutarimide ring and residues such as His378 and Trp380 of CRBN. The phthalimide ring can also form hydrogen bonds, for instance with Asn351. nih.gov The specific conformation and interactions grant the ligand its affinity and stereospecificity, with the (S)-enantiomer generally exhibiting a stronger binding affinity than the (R)-enantiomer due to a more relaxed conformation in the binding pocket. rcsb.org

Table 1: Key Residues in CRBN Interacting with Thalidomide Derivatives in Docking Simulations

Interacting Residue Type of Interaction Part of Ligand Involved Reference
His378 Hydrogen Bond Glutarimide Ring nih.gov
Trp380 Hydrogen Bond Glutarimide Ring nih.gov
Trp386 Steric/van der Waals Phthalimide Ring chempartner.com
Asn351 Hydrogen Bond Phthalimide Ring nih.gov
Glu377 Salt Bridge/H-Bond Potential with linker/modified glutarimide nih.gov

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ternary complex (CRBN-PROTAC-Target Protein). elifesciences.org For PROTACs utilizing a flexible PEG linker like that in Thalidomide-5-NH-PEG5-NH2, MD simulations are crucial for understanding the conformational flexibility and its impact on the stability and efficacy of the ternary complex. elifesciences.orgresearchgate.net

Binding of a thalidomide-based ligand to CRBN can alter its substrate specificity, leading to the recruitment and degradation of "neosubstrates" that would not normally be targeted. nih.govscispace.com Computational methods are being developed to predict these novel substrate interactions. These approaches often involve modeling the surface of the CRBN-ligand complex and screening for proteins with complementary surfaces.

The presentation of the PEG linker on the surface of CRBN by Thalidomide-5-NH-PEG5-NH2 creates a new molecular interface. The characteristics of this linker can influence which neosubstrates are recruited. scispace.com For instance, the length and chemical nature of linkers on other thalidomide-based PROTACs have been shown to affect the degradation of known neosubstrates like IKZF1 and IKZF3. nih.gov In silico approaches can therefore be used to rationalize and predict these off-target effects, guiding the design of more selective PROTACs.

Biophysical Characterization of Ligand-Protein Interactions

Biophysical techniques provide quantitative data on the binding events predicted by computational models, validating and refining our understanding of the system.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for quantifying the binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics of ligand-protein interactions. While specific ITC or SPR data for Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is not publicly available, these methods are standard for characterizing analogous PROTAC components.

For example, SPR would typically be used to measure the binding of the thalidomide derivative to immobilized CRBN. This would yield data on the association and dissociation rates, providing a detailed picture of the binding kinetics. ITC, on the other hand, measures the heat change upon binding, providing the dissociation constant (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction. Such studies on similar thalidomide-based ligands have confirmed high-affinity binding to CRBN, often in the nanomolar range. chempartner.com

Table 2: Representative Biophysical Data for Thalidomide Analogues Binding to CRBN

Compound Technique Binding Affinity (K_D / IC_50) Reference
Lenalidomide (B1683929) HTRF Assay 73 nM (IC_50) chempartner.com
Pomalidomide (B1683931) ITC ~2.5 µM (K_D) nih.gov
(S)-thalidomide Biochemical Assay ~10-fold stronger binding than (R)-thalidomide rcsb.org
CC-885 HTRF Assay 12 nM (IC_50) chempartner.com

Note: This table presents data for well-characterized thalidomide analogues to illustrate the typical range of binding affinities observed.

X-ray crystallography provides atomic-resolution three-dimensional structures of protein-ligand complexes. Numerous crystal structures of CRBN in complex with thalidomide, pomalidomide, and lenalidomide have been solved, revealing the precise interactions in the binding pocket. researchgate.netnih.govrcsb.org

While a crystal structure for CRBN bound to Thalidomide-5-NH-PEG5-NH2 is not available, structures of CRBN with other functionalized thalidomide derivatives exist. nih.gov For instance, a structure with a thalidomide derivative featuring a linker at the C4 position of the phthalimide ring has been reported. nih.gov These structures confirm that the core binding mode of the thalidomide moiety is preserved and show how the linker projects from the main body of the complex into the solvent. Such a structure for a C5-linked analogue would be invaluable for validating computational models and providing a definitive blueprint for the rational design of PROTACs based on this scaffold. The resolution of these structures is typically in the range of 2.0 to 3.5 Å. nih.govrcsb.org

Cryo-Electron Microscopy (Cryo-EM) Studies of Larger Degradation Complexes

The formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a pivotal step for subsequent ubiquitination and degradation of the target. sciencecast.orgdundee.ac.uk The dynamic nature and potential for significant conformational heterogeneity in these complexes can make them challenging to study using traditional structural biology methods like X-ray crystallography. nanoimagingservices.com Cryo-EM is particularly well-suited to address these challenges as it can visualize multiple conformational states of the complex from a single vitrified sample. nanoimagingservices.comdigitellinc.com

Research in this area has highlighted that the length and chemical nature of the linker connecting the E3 ligase-binding moiety (in this case, a thalidomide derivative) to the target-binding warhead are critical determinants of the ternary complex's stability and geometry. nih.gov Cryo-EM studies have revealed that even slight modifications to the PROTAC linker can lead to substantial changes in the relative orientation of the E3 ligase and the target protein, which in turn can impact the efficiency of ubiquitin transfer to the target protein's surface lysines. nanoimagingservices.com

Cryo-EM analyses of DDB1-CRBN complexes have shown that the binding of a Cereblon E3 Ligase Modulator (CELMoD) is necessary and sufficient to induce a conformational change in CRBN from an "open" to a "closed" state. digitellinc.com This "closed" conformation is the one that is competent for neosubstrate binding. digitellinc.com These structural insights are invaluable for the rational design of more effective PROTACs, as they provide a detailed blueprint of the molecular interactions that govern the formation and function of the degradation complex. digitellinc.comdundee.ac.uk

While specific cryo-EM structures of degradation complexes involving Thalidomide-5-NH-PEG5-NH2 (hydrochloride) are not yet in the public domain, the broader application of this technique to other PROTACs that recruit cereblon provides a clear framework for how such studies would advance our understanding. The general findings from these studies are often applicable to the broader class of cereblon-recruiting degraders.

Table 1: Representative Cryo-EM Studies of PROTAC-Mediated Ternary Complexes

E3 LigasePROTAC/Molecular GlueTarget ProteinResolution (Å)Key Findings
CRL4^CRBNNot Specified CELMoDNeosubstrateNot SpecifiedCELMoD binding induces a conformational change in CRBN from an "open" to a "closed" state, which is required for stable neosubstrate association. digitellinc.com
VHLPROTACNot SpecifiedNot SpecifiedThe linker length and composition of the PROTAC significantly influence the conformational freedom of the ternary complex. nanoimagingservices.com
CRL4^CRBNCC-885GSPT1Not SpecifiedStructural studies confirmed the molecular mechanism of substrate recruitment by cereblon ligands. nih.gov
CRL4^CRBNLenalidomideCK1αNot SpecifiedElucidated the binding of CK1α to cereblon through the molecular glue action of lenalidomide. nih.gov

Emerging Research and Future Directions

Development of Next-Generation Cereblon E3 Ligase Modulators (CELMoDs) and PROTACs

The development of advanced PROTACs and Cereblon E3 Ligase Modulators (CELMoDs) is a primary focus of current research. Cereblon (CRBN) is a widely utilized E3 ligase in this context, and its recruitment is often achieved using ligands based on thalidomide (B1683933) or its analogs, known as immunomodulatory imide drugs (IMiDs). nih.govacs.orgnih.gov Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is a key reagent in this process, providing the essential CRBN-binding moiety. medchemexpress.com

The modular nature of PROTACs, facilitated by building blocks like Thalidomide-5-NH-PEG5-NH2, allows researchers to rapidly synthesize libraries of degraders against a multitude of protein targets. nih.gov This plug-and-play approach accelerates the discovery of next-generation therapeutics capable of targeting proteins previously considered "undruggable." researchgate.net The ultimate goal is to create highly potent and selective degraders by optimizing the three components: the target-binding ligand, the E3 ligase ligand, and the connecting linker.

Strategies to Overcome PROTAC Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance. nih.gov While PROTACs can overcome certain resistance mechanisms associated with traditional inhibitors by degrading the entire target protein, they are not immune to resistance themselves. kuickresearch.comnih.govcancer.gov Research has identified several mechanisms of acquired resistance to PROTACs:

Target Protein Mutations: Alterations in the target protein can prevent the binding of the PROTAC's "warhead." kuickresearch.com

E3 Ligase Downregulation or Mutation: Since CRBN-recruiting PROTACs depend on the presence of the CRBN protein, cancer cells can evade degradation by reducing the expression or mutating the gene that encodes this ligase. researchgate.netcullgen.com

Drug Efflux Pumps: Increased expression of transporter proteins, such as ABCB1 (Multidrug Resistance Protein 1), can pump the PROTAC out of the cell, preventing it from reaching its target. researchgate.net

To counter these challenges, several strategies are being explored. One approach involves the development of PROTACs that recruit alternative E3 ligases that are essential for cell survival or are highly expressed in specific tissues, thereby reducing the likelihood of resistance through ligase downregulation. cullgen.com Another strategy is the combination of PROTACs with inhibitors of efflux pumps to restore cellular sensitivity. researchgate.net For instance, the ABCB1 inhibitor Zosuquidar has been shown to overcome resistance to various PROTACs in preclinical models. researchgate.net

Exploration of Novel Neo-Substrates and Therapeutic Applications

An intriguing aspect of CRBN modulators like thalidomide is their ability to induce the degradation of proteins not normally targeted by CRBN. These are known as "neo-substrates." nih.gov The canonical neo-substrates for thalidomide and its analogs are the transcription factors Ikaros and Aiolos. nih.govacs.org When a thalidomide-based ligand is incorporated into a PROTAC, the resulting molecule may degrade not only the intended protein of interest but also these inherent neo-substrates.

This phenomenon presents both a challenge and an opportunity. While unintended degradation can lead to off-target effects, it can also produce beneficial synergistic outcomes. nih.gov Current research aims to rationally design PROTACs by modifying the E3 ligase ligand to either eliminate the degradation of canonical neo-substrates or to redirect the E3 ligase to degrade new, therapeutically relevant targets. nih.govacs.org For example, researchers have successfully created a triple degrader that targets CDK4, CDK6, and the neo-substrate Helios by using a novel IMiD-based ligand, suggesting that co-targeting multiple disease-driving proteins with a single molecule is a viable therapeutic strategy. nih.gov The ability to precisely control the neo-substrate profile is a key goal for creating safer and more effective therapies. nih.gov

Advancements in Linker Chemistry for Optimized PROTAC Design

The linker component of a PROTAC was once viewed as a simple spacer, but it is now recognized as a critical determinant of a degrader's properties and efficacy. researchgate.netnih.gov The composition, length, and attachment points of the linker significantly influence a PROTAC's solubility, cell permeability, and ability to form a stable and productive ternary complex (PROTAC•Target Protein•E3 Ligase). axispharm.comnih.gov

Thalidomide-5-NH-PEG5-NH2 (hydrochloride) features a polyethylene (B3416737) glycol (PEG) linker, a common and effective choice in PROTAC design. The characteristics of PEG linkers include:

Enhanced Hydrophilicity: PEG chains improve the water solubility of the PROTAC molecule, which is often large and hydrophobic, thereby enhancing its compatibility with physiological environments. precisepeg.comaxispharm.comjenkemusa.com

Flexibility and Length: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation. nih.gov The length of the linker is also crucial; a linker that is too short may cause steric clashes, while one that is too long may fail to bring the target and the E3 ligase into sufficient proximity. nih.gov

Modularity: The terminal amine (NH2) group on the linker provides a convenient attachment point for conjugation to a target-binding ligand, often using efficient "click chemistry" methods. broadpharm.comtechnologynetworks.com

While flexible linkers like PEG and alkyl chains are prevalent, research is expanding to include more sophisticated designs. nih.gov Rigid linkers, incorporating structures like piperazine, piperidine, or alkynes, can reduce the conformational flexibility of the PROTAC, potentially pre-organizing it into a bioactive conformation and improving selectivity. precisepeg.comnih.gov Other innovative approaches include the development of photoswitchable or cleavable linkers that allow for spatial and temporal control over PROTAC activity. precisepeg.com

Table 1: Comparison of Common PROTAC Linker Types

Linker Type Key Characteristics Advantages Disadvantages
PEG-based Hydrophilic, flexible, available in various lengths. Improves solubility, biocompatible, synthetically versatile. precisepeg.comjenkemusa.com Can sometimes lead to poor cell permeability if excessively long.
Alkyl-based Hydrophobic, flexible. Synthetically accessible, chemically stable. precisepeg.com Low aqueous solubility, may limit cellular uptake without polar modifications. precisepeg.com
Rigid (e.g., Piperazine, Alkyne) Constrained conformation. Can pre-organize the PROTAC for efficient ternary complex formation, may enhance selectivity. precisepeg.comnih.gov More complex synthesis, may not always find a productive orientation.
Cleavable/Responsive Contains motifs that break under specific conditions (e.g., light, enzymes). Allows for targeted activation, potentially reducing systemic side effects. precisepeg.com Requires an external trigger, may have complex pharmacokinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.